molecular formula C5H10O2S B3051479 3-(Ethylsulphonyl)-1-propene CAS No. 34008-91-8

3-(Ethylsulphonyl)-1-propene

Cat. No.: B3051479
CAS No.: 34008-91-8
M. Wt: 134.2 g/mol
InChI Key: QVPMTBXAMZJINK-UHFFFAOYSA-N
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Description

3-(Ethylsulphonyl)-1-propene is an organic compound characterized by the presence of an ethylsulfonyl group attached to a propene backbone. This compound belongs to the class of sulfones, which are known for their versatility in organic synthesis and various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulphonyl)-1-propene typically involves the sulfonylation of a suitable alkene precursor. One common method is the reaction of propene with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulphonyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Ethylsulphonyl)-1-propene involves its interaction with molecular targets through the sulfonyl group. This group can participate in various chemical reactions, such as nucleophilic attack, which can lead to the formation of covalent bonds with target molecules. The pathways involved include the activation of electrophilic centers and the stabilization of reaction intermediates .

Comparison with Similar Compounds

  • 3-(Methylsulphonyl)-1-propene
  • 3-(Propylsulphonyl)-1-propene
  • 3-(Butylsulphonyl)-1-propene

Comparison: 3-(Ethylsulphonyl)-1-propene is unique due to its specific ethylsulfonyl group, which imparts distinct reactivity and stability compared to its methyl, propyl, and butyl analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-ethylsulfonylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-5-8(6,7)4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPMTBXAMZJINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187618
Record name 3-(Ethylsulphonyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34008-91-8
Record name 3-(Ethylsulphonyl)-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034008918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethylsulphonyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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